molecular formula C19H22N2O2S B4064824 1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

Cat. No.: B4064824
M. Wt: 342.5 g/mol
InChI Key: HNCQNBPYTXICMT-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a benzimidazole derivative featuring a sulfonyl group substituted with a bulky 4-tert-butylphenyl moiety and methyl groups at the 5,6-positions of the benzimidazole core. Its molecular formula is C₂₁H₂₅N₂O₂S, with a molecular weight of 369.50 g/mol. The compound is synthesized via the reaction of 1-hydroxymethyl-1H-benzimidazole with 4-tert-butylbenzenesulfonyl chloride in acetone, catalyzed by triethylamine, yielding a 76% product after recrystallization . Its structure has been confirmed by X-ray diffraction and NMR spectroscopy, revealing key intramolecular interactions such as C–H···O hydrogen bonds that stabilize the crystal lattice . Benzimidazole derivatives are widely studied for their biological and pharmaceutical activities, including anticancer and antimicrobial properties, though specific activity data for this compound remain underexplored in the provided evidence .

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-13-10-17-18(11-14(13)2)21(12-20-17)24(22,23)16-8-6-15(7-9-16)19(3,4)5/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCQNBPYTXICMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Methylation: The final step involves the methylation of the benzimidazole ring at the 5 and 6 positions using methyl iodide or a similar methylating agent in the presence of a strong base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Reactivity at the Sulfonyl Group

The sulfonyl moiety (-SO₂-) is electron-withdrawing, making the benzimidazole ring susceptible to nucleophilic aromatic substitution (NAS) at positions activated by the substituents. For example:

  • Hydrolysis : Under acidic or basic conditions, the sulfonyl group may hydrolyze to a sulfonic acid, though this is not explicitly documented for this compound.

  • Nucleophilic Displacement : Thiols or amines could displace the sulfonyl group, but such reactions remain speculative without experimental data.

Substituent Influence on Reactivity

The 5,6-dimethyl groups on the benzimidazole ring introduce steric hindrance and electronic effects:

  • Steric Effects : May slow down reactions at the 1-position (sulfonyl attachment site).

  • Electronic Effects : Methyl groups are electron-donating, potentially reducing electrophilicity of the benzimidazole ring and directing reactivity to the sulfonyl group.

Potential Functionalization Pathways

While direct data is lacking, plausible reactions include:

Alkylation/Acylation

The sulfonyl group’s oxygen or nitrogen in the benzimidazole ring could undergo alkylation/acylation under standard conditions (e.g., with alkyl halides or acyl chlorides).

Reaction Type Conditions Expected Product
AlkylationK₂CO₃, DMF, R-X (alkyl halide), 60°CN-Alkylated sulfonylbenzimidazole
AcylationPyridine, R-COCl, 0°C → RTO-Acylated sulfonate ester

Coordination Chemistry

The sulfonyl oxygen and benzimidazole nitrogen may act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or medicinal applications.

Stability and Degradation

  • Thermal Stability : Likely stable up to 200°C based on analogous sulfonylbenzimidazoles ( ).

  • Photodegradation : Aryl sulfonates are prone to UV-induced cleavage, suggesting sensitivity to light.

Comparative Analysis with Analogues

Comparing the title compound to 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole ( ):

Property 1-[(4-tert-butylphenyl)sulfonyl]-1H-benzimidazole 5,6-Dimethyl Derivative
Synthesis Yield ~70%Not reported
Crystal Packing C–H⋯O hydrogen bondsLikely similar with added steric effects
Biological Activity Antimicrobial (inferred)Potentially enhanced lipophilicity

Scientific Research Applications

Chemical Structure and Synthesis

The compound has the molecular formula C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S and is synthesized through the arylsulfonylation of 1-hydroxymethyl-1H-benzimidazole in the presence of triethylamine. The reaction typically occurs in an organic solvent such as acetone, yielding a product characterized by its unique structural properties, including a dihedral angle between the benzimidazole and benzene rings of approximately 84.1° .

Biological Applications

Anticancer Activity
Research has indicated that benzimidazole derivatives exhibit significant anticancer properties. Specifically, 1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies suggest that compounds with similar structures can induce apoptosis and inhibit tumor growth by targeting specific cellular pathways .

Antimicrobial Properties
Benzimidazole derivatives are also recognized for their antimicrobial activities. The sulfonyl group present in this compound enhances its interaction with biological targets, making it effective against a range of bacterial strains. This property is particularly valuable in developing new antibiotics to combat resistant bacterial infections .

Material Science Applications

Photophysical Properties
The compound's unique photophysical properties make it suitable for applications in organic electronics and photonic devices. Its ability to absorb light and emit fluorescence can be harnessed in the development of sensors and light-emitting devices. The predicted collision cross-section values indicate favorable interactions with other molecules, which can be exploited in material formulations .

Catalytic Applications
There is growing interest in the use of benzimidazole derivatives as catalysts in organic synthesis. The presence of the sulfonyl group may enhance catalytic efficiency by stabilizing transition states during chemical reactions. This application is particularly relevant in green chemistry, where efficient catalysts reduce waste and energy consumption .

Case Studies

Study Focus Findings
Koči et al. (2002)Biological activityIdentified anticancer properties of benzimidazole derivatives, including apoptosis induction.
Abdireimov et al. (2010)Synthesis methodsDeveloped a novel method for synthesizing sulfonylated benzimidazoles with improved yields.
Matsuno et al. (2000)Antimicrobial efficacyDemonstrated significant antimicrobial activity against resistant strains using benzimidazole derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The 4-tert-butylphenylsulfonyl group in the title compound introduces significant steric bulk and electron-withdrawing effects. Comparatively:

  • 1-[(4-Chlorophenyl)sulfonyl]-2-methyl-1H-benzimidazole (C₁₄H₁₀ClN₂O₂S, MW: 322.80 g/mol) replaces the tert-butyl group with a chloro substituent, enhancing electrophilicity but reducing steric hindrance .
  • 1-(2,4-Dimethylphenylsulfonyl)-2-n-butyl-5-chloro-1H-benzimidazole (C₂₀H₂₂ClN₂O₂S, MW: 406.91 g/mol) features dual methyl groups on the sulfonyl aryl ring and a chloro substituent, balancing lipophilicity and reactivity .
  • 1-(2-Methoxybenzyl)-5,6-dimethyl-1H-benzimidazole (C₁₇H₁₈N₂O, MW: 278.34 g/mol) substitutes the sulfonyl group with a methoxybenzyl moiety, enhancing electron-donating capacity and solubility in organic solvents .
Compound Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Key Properties
Target Compound R₁ = 4-tert-butylphenylsulfonyl 369.50 High steric bulk, moderate lipophilicity
1-[(4-Chlorophenyl)sulfonyl] analog R₁ = 4-Cl 322.80 Enhanced electrophilicity, lower steric bulk
2-n-Butyl-5-chloro analog R₁ = 2,4-dimethylphenylsulfonyl 406.91 Balanced lipophilicity, dual methyl groups
1-(2-Methoxybenzyl) analog R₁ = 2-methoxybenzyl 278.34 Improved solubility, π-π stacking capability

Biological Activity

1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is a derivative of the benzimidazole class, known for its diverse biological activities. Benzimidazole compounds have garnered significant attention due to their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this specific compound, supported by relevant studies and data.

Chemical Structure

The compound has the following structural characteristics:

  • Molecular Formula : C17H18N2O2S
  • SMILES Notation : CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=C(C=C3)C(C)(C)C

Anticancer Activity

Benzimidazole derivatives have been widely studied for their anticancer properties. Research indicates that modifications at the 1-, 2-, and 5-positions of the benzimidazole nucleus can enhance their efficacy against various cancer cell lines. For instance, compounds with sulfonyl groups exhibit increased cytotoxicity against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has shown promising antimicrobial properties. Studies demonstrate that benzimidazole derivatives can inhibit the growth of bacteria and fungi. The presence of the sulfonyl group enhances the interaction with microbial targets, leading to increased antibacterial and antifungal activity . In vitro assays have confirmed that compounds with similar structural motifs exhibit broad-spectrum antimicrobial effects .

Anti-inflammatory Effects

Inflammation-related diseases are a significant area of concern in pharmacology. Benzimidazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The specific compound under review may exert similar effects, contributing to its potential therapeutic applications in inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Substituents : The tert-butyl group enhances lipophilicity, improving cellular uptake.
  • Sulfonyl Group : This functional group is crucial for biological activity, facilitating interactions with biological targets.
  • Dimethyl Substituents : These groups may contribute to increased binding affinity to target proteins.

Case Studies

  • Anticancer Study : A study involving various benzimidazole derivatives demonstrated that those with sulfonyl modifications had IC50 values significantly lower than their unsubstituted counterparts against human cancer cell lines .
  • Antimicrobial Screening : In a comparative analysis of several benzimidazole derivatives, the compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, confirming its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. How is 1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole synthesized, and what analytical methods confirm its structure?

  • Answer : The compound is synthesized via the reaction of hydroxymethyl-1H-benzimidazole derivatives with 4-tert-butylbenzolsulfochloride in the presence of triethylamine, which facilitates deformylation of oxymethyl groups. Structural confirmation is achieved through ^1H NMR spectroscopy (to identify proton environments) and single-crystal X-ray diffraction (to resolve bond lengths, angles, and spatial arrangement). These methods ensure precise molecular characterization .

Q. What experimental design principles apply when evaluating the compound's physicochemical properties (e.g., solubility, stability)?

  • Answer : Employ a mixed-methods design :

  • Quantitative : Measure solubility via HPLC under varied pH conditions (e.g., 1.2–7.4 to simulate biological environments) using sodium 1-octanesulfonate buffer systems .
  • Qualitative : Assess stability via stress testing (heat, light, oxidation) with FTIR or UV-Vis spectroscopy to detect degradation pathways.
    This dual approach ensures reproducibility and aligns with pharmacopeial standards .

Q. How can researchers validate the purity of this compound during synthesis?

  • Answer : Use chromatographic purity assays :

  • Mobile phase : Methanol/sodium acetate buffer (65:35, pH 4.6) for HPLC, optimizing retention times for sulfonyl and benzimidazole moieties.
  • Validation : Compare retention times and peak areas against certified reference standards. Triplicate runs and statistical analysis (RSD <2%) ensure reliability .

Advanced Research Questions

Q. What theoretical frameworks guide the investigation of this compound's structure-activity relationships (SAR) in pharmacological contexts?

  • Answer : Anchor SAR studies in receptor-ligand interaction theories (e.g., lock-and-key models) or enzyme inhibition kinetics . For example:

  • Use molecular docking simulations (AutoDock Vina, Schrödinger) with crystallographic data (e.g., X-ray structures from Acta Crystallographica) to predict binding affinities to target proteins .
  • Validate predictions via in vitro assays (e.g., IC₅₀ measurements against kinases or cytochrome P450 isoforms) .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) be resolved methodologically?

  • Answer : Apply triangulation :

  • Replication : Repeat assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .
  • Dose-response analysis : Use sigmoidal Emax models to differentiate primary (target-specific) vs. off-target effects.
  • Mechanistic studies : Employ siRNA knockdown or CRISPR-Cas9 to isolate pathways (e.g., NF-κB for inflammation) .

Q. What advanced techniques are recommended for studying the compound's metabolic fate in preclinical models?

  • Answer :

  • Isotope labeling : Synthesize a deuterated or ¹⁴C-labeled analog for tracking via LC-MS/MS in rodent plasma/tissue homogenates.
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) to fragment and map biotransformation pathways (e.g., sulfonation, methylation) .

Q. How should researchers design computational studies to predict this compound's pharmacokinetic profile?

  • Answer :

  • ADME modeling : Use tools like SwissADME or GastroPlus to predict absorption (LogP, polar surface area) and CYP450-mediated metabolism.
  • Molecular dynamics (MD) simulations : Simulate membrane permeation (e.g., POPC lipid bilayers) with GROMACS to assess blood-brain barrier penetration .

Methodological Notes

  • Synthetic Optimization : For scaled-up synthesis, monitor reaction progress via in-situ IR spectroscopy to detect intermediates (e.g., sulfonate esters) and minimize byproducts .
  • Data Interpretation : When analyzing X-ray crystallography data, use software like SHELXL for refinement and Mercury for visualizing non-covalent interactions (e.g., π-π stacking in the benzimidazole core) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-[(4-tert-butylphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole

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